![molecular formula C31H24N4O3S3 B2656727 2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 690270-39-4](/img/structure/B2656727.png)
2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C31H24N4O3S3 and its molecular weight is 596.74. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has explored the synthesis and biological evaluation of thienopyrimidine derivatives for their antimicrobial and antifungal potentials. For instance, novel diastereoselective benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities against a broad panel of Gram-positive and Gram-negative bacterial strains. These studies have revealed moderate activities and suggest potential for development into useful antimicrobial agents (Alborz et al., 2018).
Anti-inflammatory and Analgesic Properties
Compounds derived from thienopyrimidine structures have been synthesized and assessed for their anti-inflammatory and analgesic properties. Research indicates that these compounds exhibit significant cyclooxygenase inhibition, along with notable analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Potential
The synthesis of thienopyrimidine derivatives has also been directed towards evaluating their anticancer activities. Various derivatives have been tested in vitro against a range of cancer cell lines, showing promising results in inhibiting cancer cell growth. This research underscores the potential of thienopyrimidine compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Antiviral Research
Further research has extended into the antiviral domain, where thienopyrimidine derivatives have been investigated for their activity against HIV-1. The structural modification of these compounds has led to the identification of derivatives with potential utility in antiviral therapy, showcasing the versatility of thienopyrimidine structures in medicinal chemistry (Danel et al., 1998).
Synthesis and Structural Analysis
The synthesis of thienopyrimidine derivatives involves complex chemical processes, yielding compounds with varied biological activities. Detailed structural analysis, including NMR and other spectroscopic techniques, plays a crucial role in characterizing these compounds and understanding their potential applications in scientific research (Li Ying-jun, 2012).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O3S3/c1-3-15-35-30(37)27-23(19-11-13-22(38-2)14-12-19)17-39-29(27)34-31(35)40-18-26(36)32-21-8-6-7-20(16-21)28-33-24-9-4-5-10-25(24)41-28/h3-14,16-17H,1,15,18H2,2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGKFCSDPWCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.